molecular formula C13H13NO2S B14372518 O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate CAS No. 90279-79-1

O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate

Cat. No.: B14372518
CAS No.: 90279-79-1
M. Wt: 247.31 g/mol
InChI Key: BKCDPWWOHGVQTD-UHFFFAOYSA-N
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Description

O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate: is an organic compound that features a benzyl group attached to a cyano-ethoxyprop-2-enethioate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the reaction of benzyl bromide with 2-cyano-3-ethoxyprop-2-enethioate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates and enzyme inhibitors.

Medicine: Research into the medicinal applications of this compound includes its potential use in developing new therapeutic agents for various diseases.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the cyano and ethoxy groups can modulate its reactivity and stability. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the specific reaction conditions and targets.

Comparison with Similar Compounds

  • O-Phenyl 2-cyano-3-ethoxyprop-2-enethioate
  • N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide

Comparison: O-Benzyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

90279-79-1

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

O-benzyl 2-cyano-3-ethoxyprop-2-enethioate

InChI

InChI=1S/C13H13NO2S/c1-2-15-10-12(8-14)13(17)16-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3

InChI Key

BKCDPWWOHGVQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=S)OCC1=CC=CC=C1

Origin of Product

United States

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